Dehydrorabelomycin

Descripción

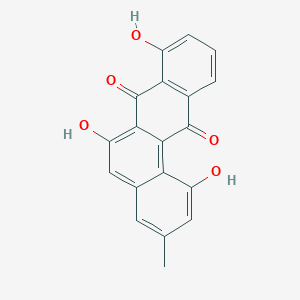

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,6,8-trihydroxy-3-methylbenzo[a]anthracene-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O5/c1-8-5-9-7-13(22)16-17(14(9)12(21)6-8)18(23)10-3-2-4-11(20)15(10)19(16)24/h2-7,20-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVIKROZFPIERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Dehydrorabelomycin Biosynthesis: Pathways, Enzymatic Mechanisms, and Genetic Determinants

Polyketide Synthase (PKS) Assembly Line Systems

Angucyclines, including dehydrorabelomycin, are derived from a benz[a]anthracene moiety, which is established by Type II PKS enzymes. nih.gov These systems operate iteratively, meaning the same set of enzymes catalyzes multiple rounds of chain elongation and modification. wikipedia.orgsciepublish.com

Type II Polyketide Synthase Componentry and Iterative Catalysis

Type II PKS systems involved in the biosynthesis of aromatic polyketides like this compound are typically composed of several dissociable protein subunits. wikipedia.orgsciepublish.com The minimal PKS machinery generally consists of a heterodimeric ketosynthase (KSα-KSβ) and an acyl carrier protein (ACP). wikipedia.orgsciepublish.comtandfonline.commicrobiologyresearch.org Unlike Type I PKSs, which have catalytic domains integrated into large, multi-functional proteins, Type II PKSs utilize discrete, often mono- or bi-functional enzymes that act iteratively on the growing polyketide chain. wikipedia.orgsciepublish.comtandfonline.comnih.gov The iterative nature allows for the repeated addition of extender units (typically malonyl-CoA) to the nascent polyketide chain. f1000research.comwikipedia.orgsciepublish.comtandfonline.com

Roles of Ketoacyl Synthase (KSα), Chain Length Factor (KSβ), and Acyl Carrier Protein (ACP) in Polyketide Chain Formation

In Type II PKS systems, the KSα and KSβ subunits form a heterodimer that catalyzes the key carbon-carbon bond formation through a decarboxylative Claisen condensation reaction. wikipedia.orgsciepublish.comtandfonline.commicrobiologyresearch.org The KSα subunit contains the active site responsible for catalyzing the condensation. wikipedia.org The KSβ subunit, also known as the chain length factor (CLF), plays a crucial role in determining the final length of the polyketide chain by controlling the number of condensation cycles. wikipedia.orgsciepublish.commicrobiologyresearch.org The ACP is a small protein that carries the growing polyketide chain as a thioester linkage to a phosphopantetheine prosthetic group. wikipedia.orgtandfonline.commicrobiologyresearch.org The ACP acts as a mobile tether, delivering the elongating chain to the active sites of the KS and other modifying enzymes. tandfonline.commicrobiologyresearch.orgnih.gov The polyketide chain is typically initiated with an acetyl-CoA starter unit, followed by iterative additions of malonyl-CoA extender units. nih.govf1000research.comtandfonline.com For angucyclines derived from a decaketide backbone, this involves one starter unit and nine extender units. nih.gov

Cyclization and Aromatization Processes in Angucycline Aglycone Scaffold Formation

Following the assembly of the linear poly-β-keto chain by the minimal PKS, specific cyclases (CYCs) and aromatases (AROs) are essential for folding and cyclizing the chain into the characteristic angular tetracyclic angucycline scaffold. mdpi.comf1000research.comtandfonline.comnih.gov These enzymes catalyze regiospecific reactions that dictate the ring formation pattern. f1000research.comnih.gov The precise folding and cyclization are critical for generating the benz[a]anthracene core structure found in this compound. nih.gov While the minimal PKS (KSα, KSβ, ACP) forms the polyketide chain, additional enzymes like cyclases and ketoreductases define the cyclization pattern. tandfonline.comnih.gov In some cases, a C9-ketoreductase is also associated with the PKS system, influencing the reduction state of the polyketide chain during or after elongation. nih.gov

Post-Polyketide Synthase Tailoring Enzyme Transformations

Once the angucycline aglycone scaffold is formed by the PKS, a suite of post-PKS tailoring enzymes modifies the structure to produce this compound. These modifications can include hydroxylations, dehydrations, and oxidative cleavage reactions. mdpi.comnih.govnih.govnih.gov

FAD-Dependent Monooxygenases (e.g., JadH, BalA7, GilOII) in Hydroxylation, Dehydration, and Oxidative Cleavage Reactions

FAD-dependent monooxygenases play significant roles in the tailoring steps leading to this compound. Enzymes like JadH and GilOI are involved in hydroxylation reactions, such as the 12-hydroxylation of intermediates. researchgate.netresearchgate.net These enzymes can also promote the aromatization of rings through dehydration reactions. researchgate.netresearchgate.net BalA7 is another FAD-dependent monooxygenase that has been implicated in angucycline biosynthesis, potentially catalyzing an oxidation step leading to an anthraquinone-type intermediate, which is proposed to be this compound itself. asm.org

GilOII (also known as JadG in the jadomycin (B1254412) pathway) is a key enzyme responsible for a crucial oxidative C-C bond cleavage reaction. researchgate.netnih.govdigitellinc.comresearchgate.net This cleavage leads to structural rearrangements. While GilOII is particularly known for its role in the cleavage of the B-ring in the biosynthesis of gilvocarcin-type molecules, acting on this compound, related enzymes like JadG perform similar oxidative cleavage and rearrangement reactions on this compound in other pathways, such as jadomycin biosynthesis. researchgate.netnih.govdigitellinc.comresearchgate.net These oxygenases often require reduced flavins (FADH2 or FMNH2) for their activity. researchgate.netnih.govresearchgate.net

Enzymatic Conversion of Precursors (e.g., Defucogilvocarcin M, Prejadomycin) to this compound

This compound is recognized as a common intermediate in the biosynthesis of various angucycline and related natural products, including gilvocarcin and jadomycin. nih.govresearchgate.netnih.govsciengine.com Studies involving enzymatic conversions have demonstrated that this compound can be formed from precursors like prejadomycin. For instance, prejadomycin can be converted to this compound through enzymatic reactions. researchgate.netnih.gov

Conversely, this compound serves as a substrate for further enzymatic transformations to yield other compounds. For example, this compound is converted to defucogilvocarcin M by the action of several enzymes, including GilOII, GilM, GilMT, and GilR. nih.govnih.govsciengine.com This indicates a complex network of enzymatic steps where this compound sits (B43327) at a branching point or is an intermediate derived from earlier angucycline precursors. While the conversion to this compound from precursors like prejadomycin is established, the conversion from defucogilvocarcin M to this compound is less direct in the biosynthetic sense, as this compound is typically considered a precursor of defucogilvocarcin M. nih.govdigitellinc.comnih.govsciengine.com However, chemical conversions from protected defucogilvocarcin M to this compound have been reported, highlighting the structural relationship. digitellinc.com

Key Enzymatic Transformations Leading to this compound:

| Enzyme(s) Involved | Substrate(s) | Product(s) | Reaction Type(s) | Notes | Source(s) |

| Type II PKS (KSα, KSβ, ACP) + Cyclases/Aromatases | Acetyl-CoA, Malonyl-CoA | Angucycline Aglycone Scaffold | Chain Elongation, Cyclization, Aromatization | Formation of the basic tetracyclic structure. | nih.govmdpi.comf1000research.comtandfonline.comnih.gov |

| JadH, GilOI | Hydroxylated Intermediate | This compound? | Hydroxylation, Dehydration | Involved in 12-hydroxylation and aromatization leading to DHR. | researchgate.netresearchgate.net |

| BalA7 | Intermediate | This compound? | Oxidation | Proposed to catalyze oxidation to an anthraquinone (B42736) intermediate (DHR). | asm.org |

| Specific tailoring enzymes (following PKS) | Prejadomycin | This compound | Various | Conversion of earlier angucycline precursors. | researchgate.netnih.gov |

Enzymes and their Proposed or Known Roles in this compound Biosynthesis or Metabolism:

| Enzyme | Type | Role in Biosynthesis | Related Pathways (Examples) | Source(s) |

| KSα | Type II PKS | Catalyzes C-C bond formation during polyketide chain elongation. | Angucycline, Jadomycin, Gilvocarcin | wikipedia.orgsciepublish.comtandfonline.commicrobiologyresearch.org |

| KSβ | Type II PKS (Chain Length Factor) | Determines the length of the polyketide chain. | Angucycline, Jadomycin, Gilvocarcin | wikipedia.orgsciepublish.commicrobiologyresearch.org |

| ACP | Type II PKS | Carries the growing polyketide chain. | Angucycline, Jadomycin, Gilvocarcin | wikipedia.orgtandfonline.commicrobiologyresearch.orgnih.gov |

| Cyclases/Aromatases | Type II PKS associated | Fold and cyclize the linear polyketide chain into the angucycline scaffold. | Angucycline | mdpi.comf1000research.comtandfonline.comnih.gov |

| JadH | FAD-dependent Monooxygenase | Involved in hydroxylation (e.g., 12-hydroxylation) and dehydration leading to DHR. | Jadomycin | researchgate.netresearchgate.net |

| BalA7 | FAD-dependent Monooxygenase | Proposed oxidation leading to this compound. | Balmoralmycin (B1251008) | asm.org |

| GilOII (JadG) | FAD-dependent Monooxygenase | Catalyzes oxidative C-C bond cleavage and rearrangement of this compound. | Gilvocarcin, Jadomycin | researchgate.netnih.govdigitellinc.comresearchgate.net |

| GilOI | FAD-dependent Monooxygenase | Involved in hydroxylation (e.g., 12-hydroxylation) leading to DHR. | Gilvocarcin | researchgate.netresearchgate.net |

| JadF (GilOIV) | Enzyme (possibly bifunctional) | Involved in early steps, potentially bridging PKS and post-PKS reactions. | Jadomycin, Gilvocarcin | nih.gov |

Ring-Opening Oxygenases (e.g., JadG, AlpJ-family) and Subsequent Rearrangements Leading from this compound

This compound serves as a substrate for a family of ring-opening oxygenases, notably JadG and members of the AlpJ-family, which catalyze critical oxidative C-C bond cleavage and rearrangement reactions. These enzymatic transformations are pivotal in generating the diverse structural scaffolds observed in downstream angucycline natural products, such as jadomycin, gilvocarcin, and kinamycin. beilstein-journals.orgresearchgate.netnih.gov

The AlpJ-family oxygenases, including AlpJ, JadG, and GilOII, are known to catalyze the oxidative B-ring cleavage and contraction reactions starting from this compound. beilstein-journals.orgresearchgate.net These reactions often require FADH₂ or FMNH₂ as cofactors, which can be supplied by associated flavin reductases like JadY or the Escherichia coli Fre. beilstein-journals.orgnih.gov In vitro analyses of the JadG-catalyzed reaction have demonstrated this requirement for reduced flavins in the conversion of this compound to products like jadomycin A. nih.govresearchgate.net Interestingly, some studies suggest that AlpJ-family oxygenases can also exhibit cofactor-independent activity when utilizing a hydroquinone (B1673460) intermediate (CR1) as a substrate, autonomously driving oxidative ring cleavage and rearrangement. beilstein-journals.orgresearchgate.net This indicates a potential substrate-controlled catalytic mechanism for these enzymes. beilstein-journals.org

The functional differentiation among AlpJ-family oxygenases contributes significantly to the structural diversity of atypical angucyclines. nih.govnih.gov While belonging to the same enzyme family, enzymes like GilOII, JadG, and AlpJ catalyze distinct reactions of this compound, leading to products with varied chemical structures. nih.gov For instance, AlpJ has been shown to catalyze the oxidative ring opening and contraction of this compound to generate kinamycin-type products. nih.gov

Role of Discrete Thioesterases (e.g., AlpS) in Polyketide Chain Release and Production Enhancement

In type II polyketide biosynthesis, the release of the elongated polyketide chain from the acyl carrier protein (ACP) via thioester bond breakage is a crucial step. nih.govasm.org While the precise mechanism has been largely unclear, discrete thioesterases play a significant role. nih.govresearchgate.net AlpS, a discrete thioesterase found within the kinamycin biosynthetic gene cluster (BGC), has been identified and characterized for its essential role in kinamycin biosynthesis. nih.govasm.orgnih.gov

AlpS does not function as a typical type II thioesterase with an editing function. researchgate.netnih.gov Instead, in vivo and in vitro studies indicate that AlpS is important for offloading the decaketide intermediate from the ACP. nih.govasm.orgresearchgate.netnih.gov Biochemical assays have demonstrated the high hydrolytic activity of AlpS towards a thioester bond in an aromatic polyketide-ACP analog, supporting its role in facilitating the release of the polyketide chain. nih.govasm.orgnih.gov AlpS contains a conserved catalytic triad (B1167595) at Ser89, Asp202, and His230, characteristic of some thioesterases. researchgate.net

The distinct chain-releasing function of AlpS has been successfully utilized to enhance the heterologous production of this compound. nih.govasm.orgnih.gov Introducing the alpS gene into Escherichia coli engineered to produce this compound resulted in a significant increase in titer, demonstrating its utility in improving the efficiency of decaketide carbon skeleton biosynthesis. nih.govasm.orgresearchgate.netnih.gov For example, overexpression of AlpS in E. coli led to a nearly 25-fold improvement in this compound production, reaching concentrations of 0.50 g/liter in simple batch-mode shake flask cultures. nih.govasm.orgnih.gov This highlights the potential of leveraging discrete thioesterases like AlpS for enhancing the bioproduction of type II polyketides. nih.govasm.orgnih.gov

Biosynthetic Gene Clusters (BGCs) and Molecular Genetics

The biosynthesis of this compound and related angucyclines is governed by dedicated biosynthetic gene clusters (BGCs), typically found in Streptomyces species. researchgate.netresearchgate.netmdpi.comnih.govfrontiersin.orgbjid.org.br These BGCs encode the necessary enzymes, including type II PKS components and tailoring enzymes, for the assembly and modification of the polyketide backbone. nih.govresearchgate.netmdpi.com

Identification and Characterization of this compound-Associated BGCs (e.g., in Streptomyces species)

This compound-associated BGCs have been identified and characterized in various Streptomyces species. researchgate.netresearchgate.netnih.govfrontiersin.org For instance, a this compound BGC was identified in Streptomyces galtieri Sag48 through genomic library screening and heterologous expression in Streptomyces lividans. researchgate.netnih.gov This BGC contains genes encoding the minimal PKS components (KSα, KSβ, ACP) and early modification enzymes necessary for this compound synthesis. researchgate.netnih.gov

Genome mining approaches, often employing tools like antiSMASH, are instrumental in identifying putative BGCs in Streptomyces genomes, including those potentially responsible for this compound biosynthesis. mdpi.commdpi.comdost.gov.ph Heterologous expression of these identified BGCs in suitable host strains, such as engineered S. lividans, allows for the confirmation of their metabolic products and facilitates the study of cryptic or low-producing pathways. researchgate.netnih.govfrontiersin.org

Genomic Organization and Comparative Analysis of Type II PKS Gene Clusters Encoding this compound

Type II PKS gene clusters responsible for the synthesis of angucyclines, including this compound, typically exhibit a conserved genomic organization. beilstein-journals.orgresearchgate.netuni.lu These clusters contain genes encoding the core PKS machinery, consisting of a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). nih.govasm.orgnih.govresearchgate.net Additionally, genes for cyclases, aromatases, and various tailoring enzymes are present within these clusters, contributing to the structural diversity of the final products. researchgate.netacs.org

Comparative analysis of type II PKS gene clusters from different angucycline producers reveals both conserved regions and variations that account for the production of distinct angucycline scaffolds. researchgate.netnih.gov For example, comparisons of the jad, gil, and alp gene clusters, responsible for jadomycin, gilvocarcin, and kinamycin biosynthesis, respectively, show conserved genes for the initial polyketide chain assembly and early modifications leading to intermediates like prejadomycin and this compound. Divergences in tailoring enzyme genes, such as those encoding ring-opening oxygenases and other modifying enzymes, dictate the downstream biosynthetic pathways and the final product structures. nih.govacs.org

Genetic Basis for Structural Diversification of Angucyclines Originating from this compound

The structural diversification of angucyclines originating from this compound is largely attributed to the genetic variation within the BGCs, particularly in the genes encoding post-PKS tailoring enzymes. beilstein-journals.orgnih.govresearchgate.netnih.govcore.ac.uk Following the formation of the common intermediate this compound, different sets of tailoring enzymes catalyze a variety of modifications, including hydroxylations, oxidations, reductions, glycosylations, and C-C bond cleavages and rearrangements. nih.govresearchgate.netacs.org

The functional differentiation of enzymes like the AlpJ-family oxygenases is a prime example of how genetic variation leads to structural diversity. nih.govnih.gov Minor differences in the active sites or substrate specificity of these enzymes can result in different ring cleavage patterns and subsequent rearrangements, yielding structurally distinct angucycline derivatives. nih.govnih.gov Similarly, variations in other tailoring enzymes, such as hydroxylases and reductases, further contribute to the chemical landscape of angucyclines derived from this compound. acs.orgnih.govcore.ac.uk The presence or absence of specific tailoring enzyme genes within a BGC dictates the possible biosynthetic routes and the final angucycline products. researchgate.net

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound in Streptomyces is subject to complex regulatory mechanisms, ensuring their production is coordinated with the organism's growth and environmental conditions. Regulation occurs at multiple levels, including transcriptional control and sometimes involves autoregulatory mechanisms. frontiersin.orgpnas.orgoup.com

Pathway-specific regulatory genes are often found within angucycline BGCs. These regulators can be positive or negative, controlling the expression of genes involved in polyketide synthesis and tailoring reactions. frontiersin.org For instance, in jadomycin biosynthesis, the TetR family regulator JadR* can respond to early intermediates, including this compound, and modulate the transcription of downstream biosynthetic genes, such as jadY, which provides cofactors for JadG. frontiersin.orgpnas.orgoup.com This suggests a feedback loop where the presence of intermediates can influence the rate of their conversion to final products. frontiersin.orgpnas.orgoup.com

Global regulatory networks in Streptomyces also influence the production of secondary metabolites, including angucyclines. nih.govfrontiersin.org Factors like nutritional availability, stress, and cell density can trigger signal transduction pathways that ultimately affect the expression of BGCs. frontiersin.org Engineered Streptomyces strains with modifications in global regulatory genes have shown enhanced heterologous production of polyketides, highlighting the importance of these global regulators in optimizing secondary metabolite yields. nih.govfrontiersin.orgmdpi.com

Furthermore, some angucycline biosynthetic pathways exhibit autoregulation where the end product or intermediates can act as signaling molecules to regulate their own biosynthesis. frontiersin.orgpnas.orgpnas.org This can occur through interaction with pathway-specific regulatory proteins, influencing their DNA binding activity and consequently gene expression. frontiersin.orgpnas.orgpnas.org this compound itself, as a key intermediate, may play a role in such autoregulatory circuits in certain angucycline biosynthetic pathways. frontiersin.orgpnas.orgoup.com

Transcriptional Control by Cluster-Situating Regulators (e.g., JadR*)

Transcriptional regulation of this compound biosynthesis is significantly influenced by cluster-situated regulators (CSRs), which are often encoded within the antibiotic biosynthetic gene cluster itself. oup.comoup.com In the context of jadomycin biosynthesis, where this compound is an intermediate, the TetR-family transcriptional regulator JadR* plays a crucial role in controlling gene expression. oup.comfrontiersin.orgnih.gov JadR* acts as a negative regulator, binding to upstream regions of several genes within the jad gene cluster, including jadY, jadR1, jadI, and jadE, thereby repressing their transcription. ebi.ac.uknih.gov Deletion of jadR* leads to significantly increased transcriptional levels of these target genes, confirming its repressive role. ebi.ac.uknih.gov

Feedback and Feed-Forward Regulatory Mechanisms Involving this compound and Pathway Intermediates

This compound and other biosynthetic intermediates of the jadomycin pathway are involved in sophisticated feedback and feed-forward regulatory mechanisms that modulate their own production. oup.comoup.comnih.gov The TetR-family regulator JadR* is responsive to early jadomycin intermediates, specifically 2,3-dehydro-UWM6 (DHU) and this compound (DHR). oup.comfrontiersin.orgfrontiersin.org These intermediates can modulate the DNA-binding activity of JadR* on the jadY promoter, with this compound exhibiting the strongest dissociating effect. ebi.ac.uknih.gov This interaction represents a feed-forward mechanism where the accumulation of early intermediates signals the need for downstream enzymatic steps by releasing the repression on genes like jadY. ebi.ac.uknih.gov Direct interactions between JadR* and these ligands, including this compound, have been demonstrated through techniques such as surface plasmon resonance, which showed that this compound has the highest affinity for JadR*. ebi.ac.uknih.gov

Enzymatic Cofactor Supply Regulation (e.g., by JadY)

The timely supply of enzymatic cofactors is critical for the efficient progression of the this compound biosynthetic pathway and subsequent steps in angucycline production. The enzyme JadG, which catalyzes the conversion of this compound to jadomycin A, requires FMNH₂ or FADH₂ as cofactors. ebi.ac.uknih.gov These reduced flavin cofactors are supplied by flavin reductases. JadY is a cluster-situated FMN/FAD reductase that provides FMNH₂/FADH₂ for JadG. ebi.ac.uknih.gov The expression of jadY is under the negative control of JadR. ebi.ac.uknih.gov As discussed in the previous section, this compound and DHU can induce the expression of jadY by relieving the repression exerted by JadR. ebi.ac.uknih.gov This regulatory link between this compound levels and JadY activity ensures that the necessary cofactors are available when the substrate (this compound) for JadG is present, representing a crucial point of control in the pathway. ebi.ac.uknih.gov While JadY is a key source of these cofactors, other enzymes in the host organism may also contribute, as disruption of jadY does not completely abolish jadomycin production. ebi.ac.uk

Data on the specific activities of JadY with different cofactor combinations highlight its preference. The combination of FMN and NADH generally yields the highest specific activity for JadY, although activity is also observed with FAD and NADPH. researchgate.net

| Cofactor Combination | JadY Specific Activity (U/mg protein) |

| FMN + NADH | Highest |

| FMN + NADPH | High |

| FAD + NADH | Moderate |

| FAD + NADPH | Lowest |

Note: Specific activity values are relative based on the provided text and indicate a general trend rather than precise numerical data across all studies. researchgate.net

Strategies for Activation of Silent Biosynthetic Gene Clusters for this compound Production

Bacterial genomes, particularly those of Streptomyces species, contain numerous silent or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. researchgate.netnih.gov These silent BGCs represent a vast untapped potential for the discovery of novel natural products, including angucyclines like this compound. researchgate.netnih.gov Activating these silent clusters is a significant challenge in natural product discovery.

Several strategies have been developed to awaken silent BGCs. These include genetic manipulation techniques such as the insertion of constitutively active promoters using tools like CRISPR-Cas9 to drive the expression of genes within the silent cluster. nih.govgoogle.com Another approach involves high-throughput screening for small molecule elicitors that can induce the expression of silent BGCs. nih.gov Reporter-guided mutant selection (RGMS) is another effective method that combines genome-scale random mutagenesis with a reporter system to identify mutants in which the target silent cluster has been activated. nih.govresearchgate.net

In some cases, co-overexpression of specific regulatory genes, such as the interdependent transcriptional regulators ovmZ and ovmW which are widespread in actinobacteria, has been shown to activate silent angucyclinone BGCs, leading to the production of compounds like tetrangomycin (B1203879) and fridamycin E, which are structurally related to this compound. researchgate.net This suggests that similar regulatory pairs might be employed to activate silent this compound-producing clusters. Heterologous expression of BGCs in suitable host strains like Streptomyces lividans is also a common strategy to bypass native regulatory constraints and facilitate the production of compounds from silent clusters. researchgate.netresearchgate.net Furthermore, metabolic engineering approaches, such as the introduction of additional copies of genes encoding enzymes like phosphopantetheinyl transferases (PPTases) or thioesterases (e.g., AlpS), have been shown to improve the efficiency of polyketide chain assembly and increase the production of compounds like this compound in heterologous hosts. researchgate.net

Chemical and Chemoenzymatic Synthesis of Dehydrorabelomycin

Reported Chemical Synthetic Routes and Methodologies

Chemical synthesis of dehydrorabelomycin involves multi-step strategies aimed at constructing its characteristic tetracyclic framework and incorporating specific functional groups. digitellinc.comdigitellinc.comresearchgate.net

Multi-Step Conversions from Precursors (e.g., Protected Defucogilvocarcin M)

One documented chemical approach involves the conversion of protected defucogilvocarcin M into this compound. This transformation is accomplished through an eight-step synthetic sequence. digitellinc.com Despite the existence of nine reported chemical syntheses for defucogilvocarcin M, the preparation of this compound via this specific conversion has been reported only once. digitellinc.com

Key Carbon-Carbon Bond Forming Reactions (e.g., Anionic Cyclization)

A pivotal carbon-carbon bond forming reaction utilized in the synthesis of this compound from protected defucogilvocarcin M is an anionic cyclization. digitellinc.com Specifically, the construction of the B ring of this compound is achieved through a n-butyllithium-induced anionic cyclization of a bromonitrile intermediate. digitellinc.com Broader chemical strategies for assembling the benz[a]anthracene core of angucyclines, relevant to this compound synthesis, encompass Diels-Alder reactions, nucleophilic and electrophilic additions, transition-metal mediated cross-couplings, and intramolecular cyclizations. researchgate.net Another reported chemical route to this compound involves a five-step sequence from an aryl aldehyde precursor, featuring an intramolecular Friedel-Crafts acylation reaction to form the B ring. digitellinc.com

Synthetic Challenges and Efficiency Considerations

The chemical synthesis of complex polyketides like this compound is often characterized by numerous synthetic steps. preprints.org These routes can necessitate the use of expensive and potentially environmentally harmful reagents. preprints.org Furthermore, the complexity of these molecules can lead to unpredictable reaction outcomes and require substantial investment in terms of human effort and time. preprints.org A significant challenge in accessing sufficient quantities of such compounds for research and potential therapeutic development lies in the creation of efficient and scalable synthetic methodologies. preprints.org

Chemoenzymatic Approaches for this compound Production

Integration of Chemical Steps with Biocatalytic Transformations

The integration of chemical and biocatalytic steps holds promise for the efficient production of complex natural compounds. preprints.orgmdpi.com Biocatalytic processes are often associated with fewer reaction steps, high specificity, and excellent enantioselectivity, making them potentially preferable to purely chemical transformations in certain contexts. preprints.orgmdpi.com While the provided search results highlight the enzymatic involvement in the biosynthesis of this compound and related angucyclines, detailed descriptions of integrated chemoenzymatic routes specifically for this compound production are not extensively provided. Nevertheless, the general concept of combining chemical synthesis with enzymatic transformations is recognized as a potent approach for accessing complex molecular structures. preprints.orgmdpi.com

Enzymatic Total Synthesis Strategies and their Implications for this compound Precursors

This compound is established as a common intermediate in the biosynthetic pathways of atypical angucyclines. researchgate.netresearchgate.netwindows.net Enzymatic total synthesis strategies applied to related angucyclines offer valuable insights into the potential for biocatalytic production of this compound precursors. For example, the complete enzymatic total synthesis of defucogilvocarcin M, a compound structurally related to this compound, has been achieved in a single pot using a combination of enzymes from different biosynthetic pathways. researchgate.netnih.gov This process commences with simple starting materials like acetyl-CoA and malonyl-CoA, illustrating the capacity of multi-enzyme systems to assemble complex polyketide scaffolds. researchgate.netnih.gov

Studies utilizing combinatorial biosynthetic enzymology have demonstrated the specific roles of enzymes in converting intermediates such as this compound into other angucyclines, including defucogilvocarcin M. preprints.orgmdpi.comuva.es For instance, a combination of four specific enzymes—GilOII, GilM, GilMT, and GilR—was found to be sufficient for the conversion of this compound to defucogilvocarcin M with an impressive yield of 80%. preprints.orgmdpi.comuva.es This emphasizes the critical role of specific enzymes in tailoring the angucycline structure and suggests that enzymatic methods are vital for the late-stage diversification of these compounds. The understanding of these enzymatic transformations has direct implications for the development of chemoenzymatic synthetic strategies, where chemical synthesis could provide advanced intermediates like this compound for subsequent enzymatic modification to yield target compounds.

The biosynthesis of this compound itself involves enzymes such as the flavoprotein monooxygenases GilOI and JadH, which catalyze 12-hydroxylation and promote aromatization through dehydration, leading to the formation of this compound. acs.orgnih.govcore.ac.uk Subsequent transformations in the biosynthesis of B-ring-cleaved angucyclines derived from this compound involve antibiotic biosynthesis monooxygenases (ABM) like GilOII, which are responsible for oxidative C-C bond cleavage reactions. acs.orgnih.gov These discoveries highlight the specific enzymatic steps involved in the natural production and modification of this compound, identifying key enzymatic targets for potential integration into chemoenzymatic synthetic approaches.

Biological Functions and Mechanistic Insights

Dehydrorabelomycin's Role as a Biosynthetic Precursor to Bioactive Natural Products

This compound occupies a central position in the biosynthetic pathways of several classes of angucycline antibiotics. Its conversion to diverse end products is facilitated by a suite of tailoring enzymes.

Common Intermediate in Jadomycin (B1254412) and Gilvocarcin Biosynthesis Pathways

This compound is a common intermediate in the biosynthesis of atypical angucyclines, including the jadomycins and gilvocarcins. researchgate.netsciengine.comacs.org The conversion of this compound to these distinct angucycline classes involves oxidative C-C bond cleavage and subsequent rearrangements catalyzed by specific oxygenases. researchgate.netacs.org

In jadomycin biosynthesis, the enzyme JadG is responsible for the B-ring opening and rearrangement of this compound, leading to the formation of jadomycin A when L-isoleucine is present. sciengine.comacs.orgresearchgate.net This enzymatic reaction requires FMNH2 or FADH2 as cofactors, which can be supplied by flavin reductases like JadY or E. coli Fre. sciengine.comacs.org

Similarly, in gilvocarcin biosynthesis, the enzyme GilOII, an AlpJ-family oxygenase like JadG, is involved in the B-ring opening reaction of this compound. researchgate.netsciengine.comacs.orgresearchgate.net The conversion of this compound to defucogilvocarcin M, a gilvocarcin derivative, requires the collaborative action of GilOII and other tailoring enzymes. researchgate.net

The shared role of this compound and the functional conservation of enzymes like JadH and GilOI (involved in the formation of this compound from prejadomycin) suggest a similar initial pathway for the biosynthesis of jadomycins and gilvocarcins. sciengine.comresearchgate.net

Precursor to Other Angucycline Derivatives (e.g., Kinamycins, Balmoralmycin (B1251008), Rabelomycin)

Beyond jadomycins and gilvocarcins, this compound also serves as a precursor for other angucycline derivatives, including kinamycins, balmoralmycin, and rabelomycin (B1204765). researchgate.netontosight.aiuni.luchem960.comasm.org

Kinamycins, characterized by a 5-diazobenzo[b]fluorene skeleton, are also derived from angucycline intermediates, with this compound identified as one of the biosynthetic intermediates or related derivatives through bioconversion experiments. sciengine.com

Balmoralmycin, a unique angucycline with an angular benz[α]anthracene tetracyclic system, is also believed to involve this compound in its biosynthetic pathway. asm.orgnih.govresearchgate.net An FAD-dependent monooxygenase, BalA7, is predicted to catalyze an oxidation reaction to generate the anthraquinone-type intermediate this compound in the balmoralmycin pathway. asm.org

Rabelomycin is another angucycline derivative that can be spontaneously formed from unstable intermediates like UWM6, which is a key precursor in some angucycline biosynthetic routes. researchgate.netacs.org this compound is structurally related to rabelomycin, and both are part of the complex network of angucycline biosynthesis. nih.govchem960.comlipidmaps.orgnih.gov

In Vitro Biological Activities and Cellular Interactions (Non-Clinical Focus)

Studies have explored the biological activities of this compound and its derivatives in in vitro settings, revealing potential interactions with microorganisms and cancer cells.

Antimicrobial Properties Against Specific Microorganisms (e.g., Plant Pathogens)

While the primary focus on this compound is its role in biosynthesis, some studies have investigated the antimicrobial properties of angucycline compounds. Although direct data specifically on this compound's activity against plant pathogens in isolation is limited in the provided search results, the broader class of angucyclines, including the end products derived from this compound, are known for their antibacterial activities. researchgate.netwikipedia.orgwikipedia.org Further research would be needed to specifically detail this compound's direct antimicrobial effects on plant pathogens.

Antiproliferative Activities against Cancer Cell Lines (In Vitro Studies)

Angucyclines, as a class, exhibit diverse biological profiles, predominantly anticancer and antibacterial activities. acs.org Several angucycline drugs, such as landomycin, urdamycin, jadomycin, and gilvocarcin, have been investigated for their potential as anticancer agents. acs.org

While specific detailed in vitro antiproliferative data solely for this compound against a wide range of cancer cell lines was not extensively detailed in the immediate search results, studies on related angucycline derivatives provide context. For instance, kinamycins demonstrate antitumor activities. researchgate.net Research on other natural products and synthetic compounds with similar structural features has shown antiproliferative effects against various cancer cell lines, including breast cancer lines like MCF-7 and MDA-MB-231. nih.govphytopharmajournal.comnih.govjabonline.inresearchgate.net Given its role as a key intermediate to bioactive angucyclines, this compound itself could possess in vitro antiproliferative properties, warranting further investigation.

Influence on Secondary Metabolite Production in Producer Strains

The production of this compound and other secondary metabolites in producer strains, primarily Streptomyces species, is a complex process influenced by various factors. mdpi.comeditverse.com this compound's accumulation can be observed in certain mutant strains where downstream biosynthetic steps are blocked. sciengine.com

Studies have shown that genetic manipulation, such as the overexpression of specific enzymes, can significantly influence the production yield of this compound. For example, the additional introduction of AlpS, a thioesterase, notably increased the efficiency of this compound production in E. coli. researchgate.net HPLC analysis demonstrated a significant increase in this compound production in strains with AlpS overexpression compared to control strains. researchgate.net This highlights the role of specific enzymes in enhancing the biosynthesis and accumulation of this intermediate.

Furthermore, comparative genomics studies on Streptomyces venezuelae strains have revealed that despite conserving most secondary metabolite biosynthetic gene clusters, different strains can produce varying amounts of compounds like chloramphenicol (B1208) and jadomycin, indicating differential regulation of secondary metabolite production at the strain level. mdpi.com This suggests that the genetic background and regulatory mechanisms within a producer strain can influence the levels of intermediates like this compound.

Environmental factors and media composition can also impact secondary metabolite production in microorganisms. editverse.comencyclopedia.pub Optimizing these factors can lead to improved yields of natural products. editverse.com

Interaction with Biosynthetic Regulatory Proteins (e.g., JadR*)

This compound (DHR) functions as a signaling molecule that interacts with the TetR-family transcriptional regulator JadR* in Streptomyces venezuelae, the producer organism of jadomycin. This interaction is a key component of a feed-forward regulatory mechanism that fine-tunes jadomycin biosynthesis. oup.comnih.govfrontiersin.orgfrontiersin.orgmdpi.com

JadR* is a cluster-situated regulator that typically acts as a repressor, binding to upstream regions of several genes within the jadomycin biosynthetic gene cluster, including jadY, jadR1, jadI, and jadE. nih.govebi.ac.uk Repression of these genes by JadR* negatively regulates jadomycin biosynthesis. nih.govebi.ac.uk

However, the presence of certain jadomycin biosynthetic intermediates, including this compound (DHR) and 2,3-dehydro-UWM6 (DHU), can modulate the DNA-binding activity of JadR. nih.govebi.ac.uk Studies investigating the interaction of JadR with various intermediates, such as jadomycin B (JdB), jadomycin A (JdA), DHU, and DHR, on the jadY promoter region revealed that DHR exhibits the strongest dissociation effect on JadR*'s DNA binding. nih.govebi.ac.uk

Direct interaction studies using surface plasmon resonance have further confirmed the binding affinity between JadR* and these ligands. These studies demonstrated that DHR possesses the highest affinity for JadR* among the tested intermediates. nih.govebi.ac.uk

The binding of DHR to JadR* causes the regulator to release its repression on target genes like jadY. frontiersin.orgfrontiersin.org JadY is an FMN/FAD reductase responsible for supplying the necessary cofactors, FMNH₂/FADH₂, for JadG. nih.govebi.ac.uk JadG is an oxygenase that catalyzes the conversion of DHR to jadomycin A, a later intermediate in the pathway. nih.govebi.ac.uk By inducing the expression of jadY (and jadR - although the mechanism for jadR induction by DHR is also mentioned), DHR ensures a timely supply of these cofactors, thereby facilitating its own conversion and the progression of jadomycin biosynthesis. nih.govebi.ac.uk

This mechanism illustrates how an early pathway intermediate (DHR) can positively regulate a later step in its own biosynthetic pathway by interacting with a transcriptional regulator (JadR*), representing a clear example of feed-forward regulation. nih.govebi.ac.uk This intricate regulatory loop helps to optimize the production of jadomycin by ensuring that cofactor availability is synchronized with the presence of the intermediate requiring those cofactors for further transformation. nih.govebi.ac.uk

Key Findings on JadR Interaction:*

Here's a summary of key findings regarding the interaction of JadR* with this compound and other related compounds:

| Compound | Effect on JadR* DNA-Binding Activity (on jadY promoter) | Relative Affinity for JadR* (Surface Plasmon Resonance) | In vivo Induction of jadY and jadR** |

| This compound (DHR) | Strongest dissociation effect | Highest affinity | Yes |

| 2,3-dehydro-UWM6 (DHU) | Modulates dissociation | Affinity lower than DHR | Yes |

| Jadomycin A (JdA) | Modulates dissociation | Affinity lower than DHR/DHU | No |

| Jadomycin B (JdB) | Modulates dissociation | Affinity lower than DHR/DHU | No |

Note: The interactive nature of this table is simulated based on the provided data.

This detailed research highlights the critical role of this compound as an intracellular signal that directly influences the activity of a key biosynthetic regulator, thereby controlling the rate and efficiency of secondary metabolite production in Streptomyces. oup.comnih.govfrontiersin.orgfrontiersin.orgmdpi.com

Structure Activity Relationship Sar Studies Pertaining to Dehydrorabelomycin and Its Analogues

Correlating Structural Features of Dehydrorabelomycin-Derived Angucyclinone Chromophores with Biological Activities

The angucyclinone chromophore, the core tetracyclic benz[a]anthracene-9,10-dione structure, is fundamental to the biological activity of angucyclines, including those derived from this compound nih.govresearchgate.netscirp.orgscirp.org. Variations in the substitution pattern and oxidation state of this chromophore significantly impact their biological profiles.

Research on angucyclinone derivatives has provided valuable insights into their SAR nih.gov. For instance, studies on benzo[j]phenanthridine- and benzo[g]pyrimido[4,5-c]isoquinolinequinone derivatives, related angular quinones, have shown that the nature and position of substituents on the chromophore influence cytotoxic activity against cancer cells mdpi.com. Specifically, the insertion of aryl substituents at the 6-position of the benzo[j]phenanthridinequinone chromophore can alter the cytotoxic activity and selectivity depending on the cell line mdpi.com. For example, inserting a phenyl group at the 6-position did not significantly change activity on a human gastric adenocarcinoma cell line but decreased the effect on human lung cancer and bladder carcinoma cell lines mdpi.com. Similarly, a furan-2-yl group at the same position resulted in decreased potency on gastric adenocarcinoma cells and suppression of activity on lung cancer and bladder carcinoma cell lines mdpi.com.

These findings highlight the sensitivity of biological activity to modifications on the angucyclinone core, suggesting that specific interactions with biological targets are dependent on the precise arrangement of functional groups on the chromophore.

Influence of Post-Polyketide Synthase Modifications on the Bioactivity Profile of Angucyclines with this compound Cores

Angucyclines are synthesized by type II polyketide synthases (PKSs), which assemble the basic carbon skeleton. Subsequent modifications by tailoring enzymes, such as hydroxylases, methyltransferases, glycosyltransferases, and oxidoreductases, introduce structural diversity and significantly influence the biological activities of these compounds nih.govresearchgate.netpnas.orgwindows.net. This compound itself can be an intermediate in the biosynthesis of more complex angucyclines, such as the jadomycins nih.govresearchgate.netugr.es.

The incorporation of sugar moieties (glycosylation) is a common post-PKS modification in angucyclines and often has a profound impact on their bioactivity, including altering solubility, cellular uptake, and interaction with biological targets nih.govpnas.org. While specific details on the influence of glycosylation directly on a this compound core are less extensively documented in the provided context, studies on related angucyclines like the landomycins, which have extensive saccharide chains, demonstrate the importance of these sugar residues for potent anticancer activity nih.gov.

Other post-PKS modifications, such as hydroxylation or C-C bond cleavage and rearrangement reactions catalyzed by enzymes like oxygenases, can also lead to novel angucyclinone derivatives with altered bioactivities researchgate.netwindows.netdntb.gov.ua. For instance, the discovery of spirocyclione A and B, atypical angucycline derivatives with unusual ring structures formed by flavin-enabled oxidative C-C bond cleavages, illustrates how tailoring enzymes can generate structural complexity and diversify biological activities researchgate.netdntb.gov.ua.

This compound can undergo enzymatic conversions catalyzed by enzymes like JadG, which, in conjunction with other proteins and cofactors, can lead to products like jadomycin (B1254412) A researchgate.net. This bioconversion highlights how enzymatic tailoring of the this compound core can lead to structurally distinct and biologically active compounds.

Rational Design of this compound Derivatives for Modulated Biological Function

Rational design in drug discovery involves using structural and mechanistic information to create compounds with desired biological activities nih.gov. For this compound and its analogues, this involves understanding the SAR to guide the synthesis of new derivatives with potentially improved potency, selectivity, or other pharmacological properties dntb.gov.uadntb.gov.ua.

While direct examples of the rational design specifically of this compound derivatives are not prominently detailed in the provided search results, the broader field of angucycline research employs rational design principles. For example, synthetic efforts on angucycline-based small molecules as inhibitors of protein-protein interactions, such as STAT3:STAT3, demonstrate the rational modification of the angucycline scaffold to target specific biological pathways ucl.ac.uk. These studies involve synthesizing libraries of derivatives and evaluating their binding affinity and cellular activity to establish SAR and guide further design ucl.ac.uk.

The ability to synthesize angucycline analogues through both traditional chemical synthesis and combinatorial biosynthesis provides avenues for generating novel structures for SAR studies and rational design nih.gov. By understanding how specific structural changes, informed by SAR data, affect biological function, researchers can design targeted modifications to the this compound core or its appended groups to modulate its activity.

Computational Approaches and Predictive Models in Angucycline SAR Research

Molecular docking studies can predict the binding modes and affinities of angucycline compounds to target proteins, such as viral proteases or transcription factors ucl.ac.uknih.gov. For example, docking studies have been used to investigate the binding of angucycline compounds to the SARS-CoV-2 main protease, suggesting potential antiviral activity for some angucyclines nih.govacs.org. While this compound was not explicitly mentioned in this specific docking study, the methodology is applicable to understanding its potential interactions with biological macromolecules.

Computational approaches can also be used to study the conformational flexibility of angucyclines and their interactions with membranes or DNA, providing further context for their observed biological activities. The integration of computational and experimental SAR studies provides a powerful approach for understanding the relationship between structure and function in this compound and its analogues, guiding the design of novel bioactive compounds.

Advanced Analytical Methodologies for Dehydrorabelomycin Research

Spectroscopic Techniques for Structural Elucidation and Pathway Analysis

Spectroscopic methods are fundamental in determining the precise molecular structure of dehydrorabelomycin and understanding the enzymatic transformations involved in its biosynthesis.

High-Resolution Mass Spectrometry (HR-MS) for Metabolite Identification and Purity Assessment

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the identification of this compound and the assessment of its purity. HR-MS provides accurate mass measurements, allowing for the determination of the elemental composition of the compound. This is particularly important for confirming the molecular formula of isolated this compound and differentiating it from other compounds with similar nominal masses canada.canih.gov. HR-MS spectra of this compound isolated from microbial cultures have been successfully used for its identification researchgate.net. Coupled with liquid chromatography (LC-MS/MS), HR-MS enables the analysis of complex mixtures, providing fragmentation patterns that offer structural insights and help in identifying related metabolites in biosynthetic pathways canada.ca. This technique is also valuable for monitoring the production of this compound in fermentation processes and assessing the purity of samples obtained from isolation procedures researchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural assignment of this compound, providing detailed information about the arrangement of atoms and their connectivity hyphadiscovery.comnih.govrsc.org. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, are employed to assign all the proton and carbon signals and to determine through-bond and through-space correlations canada.cahyphadiscovery.com. This allows for the unambiguous confirmation of the this compound structure and the differentiation of potential isomers hyphadiscovery.comuky.edu. NMR analysis has been integral to the structural elucidation of this compound and related angucyclines researchgate.netresearchgate.net. Furthermore, quantitative NMR can be used to determine the purity of isolated this compound samples hyphadiscovery.com.

Chromatographic Separations for Isolation, Quantification, and Purity Profiling

Chromatographic techniques are essential for separating this compound from complex mixtures, quantifying its presence, and assessing its purity profile.

High-Performance Liquid Chromatography (HPLC) for Fermentation Broth Analysis and Product Monitoring

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of fermentation broths containing this compound researchgate.netnih.gov. HPLC allows for the separation of this compound from other metabolites and components in the culture medium perkinelmer.com. By monitoring the absorbance at specific wavelengths (e.g., 350 nm or 424 nm), the presence and relative abundance of this compound can be tracked during fermentation researchgate.netnih.gov. This is crucial for optimizing fermentation conditions to enhance this compound production nih.govnih.gov. HPLC is also used for product monitoring and initial purity assessment of crude extracts researchgate.netnih.govresearchgate.net.

Preparative Chromatography for Scalable Isolation of this compound and its Intermediates

Preparative chromatography techniques are employed for the scalable isolation and purification of this compound and its biosynthetic intermediates from fermentation broths chromatographyonline.comrssl.com. This typically involves using larger columns and higher flow rates compared to analytical HPLC kromasil.com. Preparative HPLC is a common method for obtaining sufficient quantities of pure this compound for structural characterization, biological testing, and further research nih.gov. The goal of preparative chromatography is to isolate a single substance at a defined purity, often requiring optimization of parameters such as stationary phase, mobile phase, and loading capacity rssl.comkromasil.com.

Genome Mining and Bioinformatics for Biosynthetic Potential Discovery

Genome mining and bioinformatics play a significant role in discovering the biosynthetic potential of microorganisms to produce this compound and related compounds nih.govugr.esmdpi.com. By analyzing the genomes of microbial strains, particularly actinomycetes, researchers can identify putative biosynthetic gene clusters (BGCs) that may be responsible for the production of secondary metabolites like this compound researchgate.netnih.govugr.esfrontiersin.org. Bioinformatic tools, such as antiSMASH, are used to predict the presence and organization of these BGCs and to infer the functions of the genes involved in the biosynthetic pathway nih.govugr.es. This in silico approach helps in identifying potential producers of this compound, including "silent" or "cryptic" BGCs that may not be expressed under standard laboratory conditions ugr.esmdpi.com. Genome mining can also provide insights into the enzymatic steps involved in this compound biosynthesis, guiding further experimental studies nih.gov. Heterologous expression of identified BGCs in suitable host strains, such as Streptomyces lividans or Escherichia coli, is a powerful strategy to confirm their role in this compound production and to enhance yields researchgate.netnih.govnih.govfrontiersin.orgacs.org.

AntiSMASH and Other Bioinformatics Tools for BGC Prediction and Annotation

Bioinformatics tools, particularly antiSMASH (antibiotics and secondary metabolite analysis shell), are crucial for the genome-wide identification, annotation, and analysis of biosynthetic gene clusters (BGCs) in microbial genomes. AntiSMASH integrates various in silico analysis tools to predict and characterize BGCs, including those responsible for polyketide synthesis like this compound. nih.govsecondarymetabolites.org By analyzing genomic sequences, antiSMASH can identify the genes within a cluster that are likely involved in the biosynthesis of secondary metabolites, such as the minimal polyketide synthase (PKS) genes (ketoacyl synthase (KSα), chain length factor (KSβ), and acyl carrier protein (ACP)) and tailoring enzymes (e.g., ketoreductases, cyclases, aromatases, oxygenases, and methyltransferases) that contribute to the formation of this compound. sjtu.edu.cnnih.gov Other bioinformatics tools complement antiSMASH by providing further analysis, such as predicting the substrate specificities of adenylation domains in nonribosomal peptide synthetases (NRPS) often found in hybrid BGCs, or linking gene cluster data to metabolomics data for structure prediction and identification of corresponding peaks in analytical profiles. secondarymetabolites.org The presence of orphan BGCs or those with low similarity to known clusters, as revealed by antiSMASH analysis, can indicate the potential for novel metabolites, including potential new pathways related to this compound or its derivatives. researchgate.net

Non-Targeted Metabolome Sequencing for Comprehensive Metabolite Profiling in Producer Strains

Non-targeted metabolome sequencing, or untargeted metabolomics profiling, is a powerful approach for comprehensively analyzing the suite of small molecules produced by an organism under specific conditions. nih.gov This technique utilizes mass spectrometry to detect and quantify a wide range of metabolites in a sample, providing a snapshot of the metabolic state of the producer strain. nih.gov In the context of this compound research, non-targeted metabolomics can be used to:

Identify this compound and its related intermediates and shunt products in fermentation broths of native or engineered strains. nih.gov

Compare the metabolite profiles of different strains or the same strain under varying culture conditions to understand factors influencing this compound production. nih.govnih.gov

Discover novel metabolites structurally related to this compound that might be produced by the same BGC or related pathways. nih.gov

Detailed research findings from non-targeted metabolomics studies can reveal the accumulation of specific intermediates, such as 3-dehydrorabelomycin, indicating bottlenecks in the biosynthetic pathway that can be targeted for metabolic engineering. nih.gov

Heterologous Expression Systems for Production and Biosynthetic Pathway Dissection

Heterologous expression involves transferring a BGC from its native producer organism into a different host organism for production and study. This approach is particularly valuable for studying BGCs that are silent or expressed at low levels in their natural hosts. nih.govmdpi.com

Utilization of Engineered Streptomyces lividans and Escherichia coli as Host Organisms

Streptomyces lividans and Escherichia coli are widely used as heterologous hosts for the production of natural products, including polyketides like this compound. researchgate.netnih.govfrontiersin.orgmdpi.comacs.orgwindows.net

Streptomyces lividans : As a close relative of many actinomycetes that naturally produce a wide array of secondary metabolites, S. lividans is a suitable host for expressing BGCs from actinomycetes. frontiersin.orgnih.gov Engineered S. lividans strains have been developed with modifications such as the integration of global regulatory genes, deletion of endogenous BGCs, and optimization of efflux pumps to improve the yield of heterologously expressed compounds. mdpi.comfrontiersin.orgnih.gov S. lividans has been successfully used for the heterologous production of this compound, facilitating the identification and characterization of its BGC. frontiersin.orgwindows.netnih.gov

Escherichia coli : E. coli is a preferred host due to its rapid growth, ease of genetic manipulation, and well-established molecular biology tools. researchgate.netacs.orgx-mol.net While historically challenging for the functional reconstitution of type II PKS systems due to issues with the solubility of key enzymes, recent advances in metabolic engineering and synthetic biology have enabled successful heterologous production of aromatic polyketides, including this compound, in E. coli. researchgate.netmdpi.comacs.orgx-mol.net Strategies such as maintaining the native transcriptional coupling of minimal PKS genes and co-expressing chaperone proteins have improved the soluble expression of essential enzymes. mdpi.comacs.orgx-mol.net The introduction of specific tailoring enzymes, such as the thioesterase AlpS, has been shown to significantly enhance this compound production in E. coli. nih.gov

Data from heterologous expression studies can demonstrate the production levels of this compound in different host strains and under various conditions.

| Host Organism | Genetic Modifications / Conditions | This compound Yield | Reference |

| E. coli BAP1 | Co-expression of minimal PKS | ~25 mg/L | acs.orgx-mol.net |

| E. coli | Introduction of alpS gene | 0.5 g/L | nih.govmdpi.com |

| Streptomyces lividans GX28 | LEXAS screening of Streptomyces galtieri genomic library | Produced | frontiersin.orgnih.gov |

| Streptomyces lividans LJ1018 | Engineered strain with integrated regulatory genes and efflux pumps | Increased production | mdpi.com |

High-Throughput Library Expression and Functional Screening (LEXAS) for BGC Identification

High-throughput Library Expression and Functional Screening (LEXAS) is a powerful method used to identify BGCs responsible for the production of specific secondary metabolites from genomic libraries. frontiersin.orgnih.gov This technique involves cloning large fragments of genomic DNA from a producer organism into a suitable heterologous host, such as engineered Streptomyces lividans. The resulting library of clones is then screened for the desired phenotype, such as the production of a specific compound like this compound, often detected through analytical methods like HPLC or by observing biological activity. frontiersin.orgnih.govresearchgate.net LEXAS has been successfully applied to identify the BGC for this compound by screening genomic cosmid libraries in S. lividans hosts. frontiersin.orgnih.govresearchgate.net This approach is particularly useful for activating "cryptic" BGCs that are not expressed under standard laboratory conditions in their native hosts. sjtu.edu.cnfrontiersin.orgnih.gov

Metabolic Engineering Strategies for Optimized this compound Yields

Metabolic engineering involves the targeted modification of metabolic pathways within an organism to improve the production of a desired compound. For this compound, metabolic engineering strategies in heterologous hosts focus on enhancing the supply of precursors, optimizing the activity of biosynthetic enzymes, and reducing the production of competing metabolites.

Key strategies include:

Enhancing precursor supply: this compound, as a type II polyketide, is synthesized from acetyl-CoA and malonyl-CoA. acs.org Metabolic engineering can focus on increasing the intracellular pools of these precursors, particularly malonyl-CoA, which is often a limiting factor. mdpi.com Strategies might involve overexpressing genes involved in malonyl-CoA biosynthesis, such as acetyl-CoA carboxylase (ACC). mdpi.com

Optimizing enzyme expression and activity: Ensuring the functional expression of all genes within the this compound BGC in the heterologous host is critical. This can involve optimizing gene expression levels, using strong promoters, and addressing issues like protein solubility, particularly for PKS components. researchgate.netacs.orgx-mol.net Co-expression of chaperone proteins can aid in the proper folding of enzymes. mdpi.com The introduction of specific enzymes, like the thioesterase AlpS, has been shown to significantly boost this compound production by facilitating the release of the polyketide chain from the acyl carrier protein. nih.govmdpi.com

Refactoring BGCs: Modifying the genetic organization and regulatory elements of the BGC can improve expression and pathway efficiency in the heterologous host. nih.gov This can include using strong and constitutive promoters to drive the expression of BGC genes. nih.gov

Genome-scale metabolic modeling: Computational models can be used to predict the impact of genetic modifications on metabolic flux and identify targets for overexpression or deletion to enhance product yield. nih.gov

Metabolic engineering efforts have demonstrated significant increases in this compound production in heterologous hosts like E. coli. nih.govmdpi.com

Q & A

Q. What is the role of dehydrorabelomycin in angucycline biosynthesis, and how can its formation be experimentally validated?

this compound is a key intermediate in the biosynthesis of non-linear angucycline antibiotics like jadomycin, gilvocarcin, and kinamycin. Its formation involves a minimal polyketide synthase (PKS) system (e.g., AlpA, AlpB, AlpC in Streptomyces spp.), which generates a polyketide chain that undergoes cyclization and oxidation to yield this compound. Experimental validation includes:

- Gene inactivation studies : Knockout mutants of oxygenases (e.g., GilOI, GilOII) in Streptomyces lividans accumulate this compound and related shunt products, confirming its biosynthetic position .

- In vitro enzymatic assays : Reconstituting PKS and tailoring enzymes (e.g., AlpF, AlpG) to track intermediate formation via LC-MS or NMR .

Q. Which enzymes catalyze the oxidative ring-opening of this compound, and how are their activities assayed?

The B-ring oxidative cleavage of this compound is mediated by FAD-dependent monooxygenases such as JadG and AlpJ:

- JadG : Requires FADH₂/FMNH₂ as cofactors and catalyzes ring-opening followed by amino acid conjugation (e.g., with L-isoleucine) to form jadomycin A. Activity assays involve incubating purified JadG with this compound and monitoring product formation via HPLC .

- AlpJ : Generates alternative scaffolds (e.g., benzo[b]fluorene derivatives) in the presence of AlpK. Assays use NADPH or N-acetylcysteine to stabilize reactive intermediates .

Q. How can researchers distinguish this compound from structurally similar angucyclinones like rabelomycin or tetrangulol?

Differentiation relies on analytical techniques:

- UV/Vis spectroscopy : this compound lacks the hydroxyl group present in rabelomycin, altering its absorption profile.

- High-resolution mass spectrometry (HRMS) : this compound (C₁₉H₁₂O₅) has a distinct molecular ion at m/z 320.06741, compared to rabelomycin (m/z 338.07863) and tetrangulol (m/z 304.07257) .

- Gene cluster analysis : Mutants lacking GilOIV or greM2 homologs accumulate this compound, while GilOI or GilOII knockouts produce rabelomycin .

Advanced Research Questions

Q. How can contradictory data on this compound-derived shunt products (e.g., Stealthin C vs. quinomycin D) be resolved?

Contradictions arise from pathway branching and non-enzymatic rearrangements. Methodological strategies include:

- Isotopic labeling : Using ¹⁵N-labeled cysteine to trace nitrogen incorporation. For example, Stealthin C was shown not to transfer ¹⁵N to quinomycin D, indicating it is a dead-end product .

- Enzyme co-expression : Co-expressing AlpJ/AlpK or JadG/JadY in heterologous hosts (e.g., S. lividans) to redirect flux toward specific products .

Q. What experimental designs are optimal for studying this compound’s role in combinatorial biosynthesis?

A modular "one-pot" enzymatic system is effective:

- Step 1 : Synthesize this compound using a minimal PKS (AlpA/B/C) and tailoring enzymes (AlpD/E/F/G) in vitro.

- Step 2 : Introduce diverse oxidative ring-opening enzymes (e.g., JadG, AlpJ) and amino acid substrates to generate novel analogs.

- Step 3 : Optimize cofactor supply (e.g., FADH₂ via Fre reductase) and use thioesterases (e.g., AlpS) to enhance yield by 5–7x .

Q. How do researchers address incomplete or ambiguous post-PKS tailoring steps in this compound metabolism?

Ambiguities arise from enzyme promiscuity and pathway crosstalk. Solutions include:

- Multi-omics integration : Correlating transcriptomic data with metabolomic profiles of mutants (e.g., GilOIII or GilR knockouts) to map enzyme-substrate relationships .

- Structural enzymology : Solving crystal structures of oxygenases (e.g., GilOI) to identify active-site residues critical for C–C bond cleavage .

Q. What are the challenges in heterologously expressing this compound biosynthetic gene clusters, and how can they be mitigated?

Key challenges include:

- Gene cluster instability : PCR errors or nucleotide substitutions (e.g., in greM2) disrupt pathway fidelity. Mitigation involves Sanger sequencing of cloned constructs and complementation with native genes under strong promoters (e.g., 21p) .

- Low titers : Use Streptomyces albus J1074 as a heterologous host, which lacks competing pathways, and optimize media (e.g., R5A) to enhance this compound production .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.